3-amino-3-cyclopropyl-N-methylpropanamide
Description
3-Amino-3-cyclopropyl-N-methylpropanamide (molecular formula: C₇H₁₄N₂O, molecular weight: 142.20 g/mol) is a cyclopropane-containing amide derivative characterized by:
- A three-membered cyclopropane ring at the 3-position of the propanamide backbone.
- An amino group (-NH₂) attached to the cyclopropane ring.
- A methyl substituent (-CH₃) on the amide nitrogen.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-amino-3-cyclopropyl-N-methylpropanamide |
InChI |
InChI=1S/C7H14N2O/c1-9-7(10)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
CRFXEZPEWNVDCD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-cyclopropyl-N-methylpropanamide typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclopropyl-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
3-Amino-3-cyclopropyl-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-3-cyclopropyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cycloalkane Ring Size and Strain
The cyclopropane ring in the target compound distinguishes it from analogs with larger cycloalkane substituents:
Key Findings :
Substituents on the Amide Nitrogen
Variations in the amide nitrogen substituents influence electronic properties and solubility:
Key Findings :
Functional Group Complexity
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
